2,3-Dibromobenzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

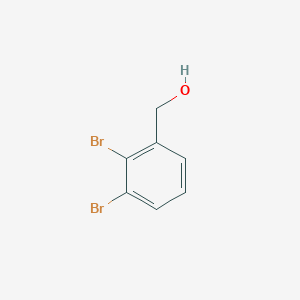

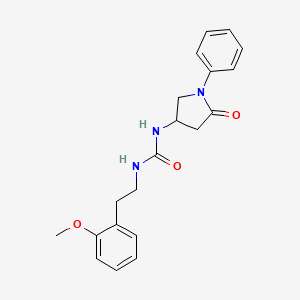

2,3-Dibromobenzyl alcohol is a research chemical with the molecular formula C7H6Br2O and a molecular weight of 265.932 . It is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an alcohol (OH) group . The InChI code for this compound is 1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 .

Physical And Chemical Properties Analysis

The boiling points of alcohols increase as the number of carbon atoms increases . Small alcohols are completely soluble in water, but solubility decreases as the length of the hydrocarbon chain in the alcohol increases .

科学的研究の応用

Natural Occurrence and Extraction 2,3-Dibromobenzyl alcohol has been identified as a constituent in various algae. For example, it is found in red algae such as Odonthalia dentata and Rhodomela confervoides, with concentrations based on the fresh weight of the tissue being 0.024% and 0.003% respectively (Craigie & Gruenig, 1967). Another study explored its presence in the red alga Polysiphonialanosa, characterizing a new brominated phenolic compound isolated from it (Hodgkin et al., 1966).

Chemical Synthesis and Derivatives Research has been conducted on the synthesis of various derivatives of dibromobenzyl alcohols, including this compound. A study described the synthesis of 2,5-dibromobenzaldehyde and its reaction with hexylmagnesium bromide, leading to the formation of 2,5-dibromo-α-hexylbenzyl alcohol and 2,5-dibromobenzyl alcohol (Shimura et al., 1993).

Ecological Implications The ecological implications of bromophenol production by red algae have been studied, with their potential uses as antibiotic, antiepiphyte, or antiherbivore agents being discussed. This includes the investigation of this compound in this context (Phillips & Towers, 1982).

Biological Activity A study on the brown alga Leathesia nana isolated novel dibenzyl bromophenols with different dimerization patterns, including compounds related to this compound, and showed selective cytotoxicity against several human cancer cell lines (Xu et al., 2004).

Photoaffinity Labeling and Crosslinking Although not directly about this compound, research on 2-nitrobenzyl alcohol derivatives has explored their use in photoaffinity labeling and crosslinking of biomolecules, suggesting potential applications for similar compounds (Wang et al., 2020).

Catalysis in Chemical Synthesis Research has also been conducted on the use of aminobenzyl alcohols in catalyzed reactions, indicating the relevance of benzyl alcohol derivatives in synthetic chemistry. For example, a study on a copper(II)-catalyzed protocol for modified Friedländer quinoline synthesis using 2-aminobenzyl alcohol highlights the significance of such compounds in catalytic processes (Cho et al., 2006).

Applications in Organic Synthesis Further research has been done on the oxidative removal and orthogonal alcohol deprotection in organic synthesis, where derivatives of benzyl alcohol, such as this compound, can play a role (Ikeuchi et al., 2019).

Safety and Hazards

2,3-Dibromobenzyl alcohol has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

(2,3-dibromophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBRMTXLZSLTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)

![N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2631156.png)

![4-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2631160.png)

![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)

![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)